molecular formula C11H9N5O3S2 B12528271 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- CAS No. 662118-07-2

1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-

Cat. No.: B12528271
CAS No.: 662118-07-2
M. Wt: 323.4 g/mol
InChI Key: ROZYCXTTXBXJCM-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to an imidazole ring. This particular compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- typically involves the condensation of 1,2-diaminobenzene with thiazole-2-carboxylic acid under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, often involving halogenated reagents. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dimethyl sulfoxide. .

Scientific Research Applications

1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins essential for the survival of microorganisms or cancer cells. It may also modulate signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- can be compared with other similar compounds such as:

Properties

CAS No.

662118-07-2

Molecular Formula

C11H9N5O3S2

Molecular Weight

323.4 g/mol

IUPAC Name

1-(benzimidazol-1-ylsulfonyl)-3-(1,3-thiazol-2-yl)urea

InChI

InChI=1S/C11H9N5O3S2/c17-10(14-11-12-5-6-20-11)15-21(18,19)16-7-13-8-3-1-2-4-9(8)16/h1-7H,(H2,12,14,15,17)

InChI Key

ROZYCXTTXBXJCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)NC(=O)NC3=NC=CS3

Origin of Product

United States

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